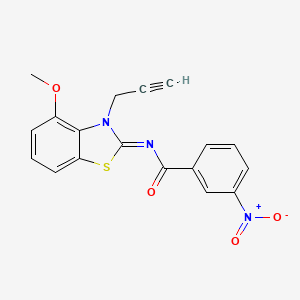

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

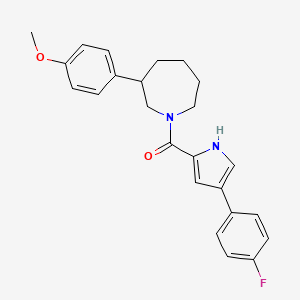

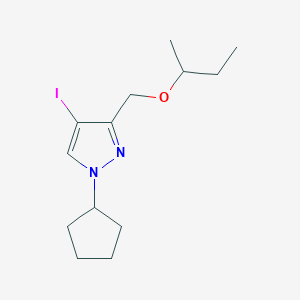

The compound N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is a chemical entity that appears to be a derivative of benzothiazole. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been explored for various pharmaceutical applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and functional group transformations. In the context of the provided data, nitration reactions are mentioned as a step in the synthesis of related compounds. For instance, nitration of 2-aryl-4,7-dimethoxybenzothiazoles leads to the production of nitrobenzothiazoles, which can be further modified to obtain various substituted derivatives . Although the specific synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is not detailed, similar synthetic routes involving nitration and cyclization could be hypothesized.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. Substituents on these rings can significantly influence the chemical and biological properties of the molecules. In the case of the compound , the presence of a nitro group and a methoxy group suggests that it may have electron-withdrawing and electron-donating effects, respectively, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nitration, sulfonation, and alkylation. The abstract from paper describes a reaction where a methoxy group is replaced intramolecularly, indicating that these molecules can participate in complex transformations. The specific chemical reactions that N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide might undergo are not provided, but it can be inferred that nitration and intramolecular displacement reactions could be relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of nitro and methoxy groups is likely to affect the compound's solubility, acidity, and stability. While the exact properties of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide are not detailed in the provided data, related compounds have been synthesized and studied for their potential as amoebicides, although they did not show significant activity . This suggests that the compound may have been explored for its biological activity, which would be related to its physical and chemical characteristics.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

Synthesis and Antibacterial Activity Against Pseudomonas aeruginosa :

- Methoxy substituted benzothiazole derivatives, including N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have shown significant antibacterial activity against Pseudomonas aeruginosa, a micro-organism known for its resistance to antimicrobial agents (Gupta, 2018).

Activity Against Escherichia Coli :

- Similar compounds have also demonstrated potent antibacterial effects against Escherichia coli, a Gram-negative bacterium that can cause harmful infections (Gupta, 2018).

Antifungal Properties

- Antifungal Activity Against Aspergillus Niger :

- Research shows that these benzothiazole derivatives have potent antifungal activity against Aspergillus Niger, a species that can cause diseases in the respiratory tract (Gupta, 2018).

Potential in Neuroleptics

- Neuroleptic Applications :

- These compounds have potential applications in the synthesis of neuroleptics. For example, the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are relevant in neuroleptic medication, involves compounds similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide (Valenta et al., 1990).

Other Applications

Synthesis of Benzothiazole and Benzothiazin Derivatives :

- The compound is involved in synthetic methods for creating benzothiazol and benzothiazin derivatives, which have various chemical and pharmacological applications (Gerasyuto et al., 2001).

Gold(I)-Mediated Transamidation :

- A novel gold(I)-mediated intramolecular transamidation process involving similar thiourea derivatives has been explored, demonstrating the compound's relevance in advanced organic synthesis (Odame et al., 2020).

Crystal Growth and NLO Studies :

- The compound has been studied for its crystal growth, structure, and nonlinear optical (NLO) properties, indicating its potential in materials science (Prabukanthan et al., 2020).

Eigenschaften

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-3-10-20-16-14(25-2)8-5-9-15(16)26-18(20)19-17(22)12-6-4-7-13(11-12)21(23)24/h1,4-9,11H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQZZRXCMLVCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)

![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)

![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)